molecular formula C22H23NO7 B11126000 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11126000
M. Wt: 413.4 g/mol
InChI Key: ZUYYVGYPCILRFD-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound with a unique structure that combines chromen and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position is introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methoxylation: The methoxy group is introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Involves continuous feeding of reactants and removal of products, which can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
  • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Uniqueness

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C22H23NO7/c1-22(2)10-17(25)21-16(24)8-15(9-19(21)30-22)29-12-20(27)23-11-18(26)13-4-6-14(28-3)7-5-13/h4-9,24H,10-12H2,1-3H3,(H,23,27)

InChI Key

ZUYYVGYPCILRFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC(=O)C3=CC=C(C=C3)OC)O)C

Origin of Product

United States

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